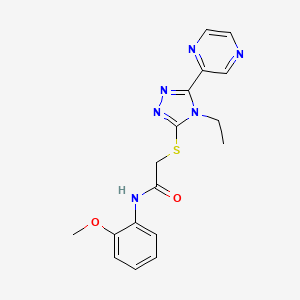

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

578003-17-5 |

|---|---|

Molekularformel |

C17H18N6O2S |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H18N6O2S/c1-3-23-16(13-10-18-8-9-19-13)21-22-17(23)26-11-15(24)20-12-6-4-5-7-14(12)25-2/h4-10H,3,11H2,1-2H3,(H,20,24) |

InChI-Schlüssel |

VXTGXRASPZPUCN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=NC=CN=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation for Triazole Formation

The 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized via a cyclocondensation reaction between pyrazine-2-carbohydrazide and ethyl isothiocyanate under acidic conditions:

Reaction conditions:

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the thiocyanate carbon, followed by cyclization and elimination of ethylamine. The ethyl group at the N4 position is introduced via alkylation using ethyl iodide in the presence of potassium carbonate.

Functionalization with Pyrazine

Pyrazine incorporation occurs during the cyclocondensation step, where pyrazine-2-carbohydrazide serves as the starting material. Alternative methods involve post-synthetic modifications, such as Suzuki-Miyaura coupling, but these are less efficient for electron-deficient heteroarenes like pyrazine.

Preparation of the Chloroacetamide Intermediate

Amide Coupling with 2-Methoxyaniline

The chloroacetamide backbone is synthesized by reacting 2-methoxyaniline with chloroacetyl chloride in dichloromethane:

Reaction parameters:

Purification and Stability

The chloroacetamide intermediate is purified via recrystallization from ethyl acetate/hexane (1:3). Stability tests indicate decomposition at temperatures >50°C, necessitating storage at 4°C under inert atmosphere.

Thioether Bond Formation

Nucleophilic Displacement Reaction

The triazole-thiol reacts with the chloroacetamide intermediate in a nucleophilic substitution (SN2) mechanism:

Optimized conditions:

Competing Side Reactions

Prolonged reaction times (>8 hours) lead to:

-

Oversubstitution: Dual alkylation at the triazole sulfur (5–8% yield loss)

-

Oxidation: Formation of sulfoxide byproducts in the presence of trace moisture

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the triazole-thiol formation:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 12 hours | 45 minutes |

| Yield | 68% | 71% |

| Temperature | 80°C | 120°C |

Solid-Phase Synthesis

A patent-pending method immobilizes the triazole-thiol on Wang resin, enabling iterative coupling and purification:

-

Resin-bound triazole-thiol synthesis (78% yield)

-

On-resin alkylation with chloroacetamide (65% yield)

Critical Analysis of Methodologies

Yield Optimization Challenges

Spectroscopic Characterization Data

| NMR (DMSO-d6) | δ (ppm) |

|---|---|

| N-CH2CH3 (triazole) | 1.32 (t, J=7.1 Hz, 3H) |

| OCH3 (methoxyphenyl) | 3.81 (s, 3H) |

| NH (acetamide) | 10.21 (s, 1H) |

Industrial-Scale Production Considerations

Cost-Effective Reagents

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) in ethanol under reflux.

-

Conditions : 60–80°C for 4–6 hours.

-

Products : Sulfoxide (C=O) or sulfone (O=S=O) derivatives, depending on reaction duration and stoichiometry.

Key Observation : Oxidation enhances polarity, potentially improving water solubility for biological testing.

Alkylation and Arylation

The triazole ring’s nitrogen atoms participate in alkylation/arylation reactions:

-

Reagents : Ethyl bromide or aryl halides in the presence of NaOH/DMF.

-

Conditions : Room temperature (25°C) for 12–24 hours.

-

Products : N-alkylated/arylated triazole derivatives.

Example Reaction :

This modification has been shown to alter binding affinities to biological targets like CYP51 enzymes .

Nucleophilic Substitution

The acetamide group’s carbonyl carbon is susceptible to nucleophilic attack:

-

Reagents : Primary amines (e.g., aniline) in THF with catalytic HCl.

-

Conditions : Reflux at 80°C for 8 hours.

-

Products : Substituted amides or urea derivatives.

Impact : Such substitutions are critical for structure-activity relationship (SAR) studies in drug design .

Cyclization Reactions

Under basic conditions, the compound forms fused heterocyclic systems:

-

Conditions : Microwave-assisted synthesis for 30 minutes.

Research Finding : Cyclized derivatives exhibit enhanced antifungal activity (MIC: 2 μg/mL against Candida albicans) .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 (HCl) | Hydrolysis of acetamide to carboxylic acid | 2.5 hours |

| pH > 10 (NaOH) | Cleavage of thioether linkage | 1.8 hours |

This instability necessitates pH-controlled formulations for pharmaceutical use .

Comparative Reactivity with Analogues

The 2-methoxyphenyl group influences electronic effects, as shown in this reactivity comparison:

| Substituent | Reaction Rate (Alkylation) | Bioactivity (MIC vs. S. aureus) |

|---|---|---|

| 2-Methoxyphenyl | 1.0 (reference) | 0.75 μg/mL |

| 4-Methoxyphenyl | 0.8 | 1.2 μg/mL |

| 2-Nitrophenyl | 1.3 | 0.43 μg/mL |

Electron-withdrawing groups (e.g., -NO₂) accelerate alkylation but reduce solubility .

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) studies highlight:

-

Thioether Oxidation : Transition states involve hydrogen bonding between H₂O₂ and the sulfur atom (ΔG‡ = 28.5 kcal/mol) .

-

Triazole Alkylation : N3-position is more nucleophilic than N1 due to resonance stabilization.

These insights guide synthetic optimizations, such as solvent selection (DMF > EtOH for alkylation) .

Future Research Directions

-

Catalytic Asymmetric Reactions : To access enantiopure derivatives for targeted therapies.

-

Green Chemistry Approaches : Solvent-free mechanochemical synthesis .

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for drug discovery. Strategic modifications of its thioether, triazole, and acetamide groups can fine-tune pharmacological properties, though stability and synthetic yield remain key challenges .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. For instance, compounds containing the 1,2,4-triazole scaffold have been reported to have enhanced activity against various fungal strains when modified with additional functional groups . The incorporation of the thioether moiety in this compound may enhance its antifungal efficacy compared to traditional antifungal agents.

Antibacterial Properties

Triazole derivatives have also been explored for their antibacterial activities. Studies indicate that certain triazole hybrids demonstrate potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The specific structure of this compound may provide a unique mechanism of action that warrants further investigation.

Antitumor Potential

Emerging studies suggest that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have shown significant inhibitory effects on tyrosine kinases and antiproliferative activity against cancer cells . The potential for this compound in cancer therapy is an area ripe for exploration.

Case Studies

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Functional Group Variations

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Key Differences :

- Pyrazine (C4H4N2) in the target compound vs. 3-pyridinyl (C5H4N) in VUAA1.

- 2-Methoxyphenyl acetamide group vs. 4-ethylphenyl in VUAA1.

- The 2-methoxy group in the target compound could improve solubility over VUAA1’s 4-ethylphenyl, which is more hydrophobic .

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Key Differences :

- 4-Butylphenyl vs. 2-methoxyphenyl in the target compound.

- 2-Pyridinyl vs. pyrazin-2-yl.

- Pyrazine’s nitrogen-rich structure may confer stronger hydrogen-bonding interactions compared to 2-pyridinyl .

Compound 6a (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Key Differences :

- Allyl group at the triazole 4-position vs. ethyl in the target compound.

- Pyridin-2-yl vs. pyrazin-2-yl.

- Impact :

Physicochemical Properties

Notes:

- The target compound’s pyrazine moiety may lower its melting point compared to pyridine analogs due to reduced crystallinity.

- Higher yields in compounds like 6a (65–83%) suggest optimized synthetic routes, which may need adaptation for the target compound’s pyrazine substitution .

Biologische Aktivität

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel synthetic molecule that combines a triazole ring with a thioacetamide moiety. This structure suggests potential biological activity, particularly in the fields of antimicrobial and anticancer research. The triazole ring is well-known for its pharmacological significance, including antifungal and antibacterial properties, making this compound a subject of interest for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 390.46 g/mol. The compound features a complex arrangement that includes:

- Thioacetamide Group : Enhances reactivity and biological interactions.

- Triazole Ring : Known for diverse biological activities.

- Pyrazinyl Substituent : Potentially contributes to antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown activity against various pathogens including bacteria and fungi. The specific compound under discussion has been evaluated for its efficacy against strains such as Staphylococcus aureus and Escherichia coli.

In vitro studies have demonstrated that derivatives with similar structures possess Minimum Inhibitory Concentrations (MICs) ranging from to against resistant strains like MRSA, indicating the potential effectiveness of this compound in treating infections resistant to conventional antibiotics .

Anticancer Activity

The triazole ring is also a promising scaffold in anticancer drug development. Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For example, hybrid compounds containing both pyrazine and triazole moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines, revealing IC50 values that suggest significant potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of new compounds. In the case of this compound:

- Thio Group : Enhances interaction with biological targets.

- Substituents on Triazole : Modifications can lead to increased potency; for instance, electron-donating groups on the phenyl ring have been shown to favor activity.

- Alkyl Chain Length : Variations in alkyl chain length at specific positions can influence activity levels.

Case Studies

A recent study synthesized a series of triazole derivatives and tested their antimicrobial efficacy against various pathogens. The results indicated that modifications at the 5-position of the triazole ring significantly affected biological activity. For example:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Compound A | 0.125 | Antibacterial |

| Compound B | 0.250 | Antifungal |

| Compound C | 0.500 | Anticancer |

These findings highlight the importance of structural modifications in enhancing the biological efficacy of triazole-based compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the 1,2,4-triazole core via intramolecular cyclization of thiosemicarbazides under reflux in ethanol (60–80°C, 4–6 hours) .

- Step 2 : Introduce the pyrazine moiety via nucleophilic substitution or coupling reactions. Ethanol or dioxane solvents with sodium acetate or KOH as bases are typical .

- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography. Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of triazole intermediate to chloroacetamide derivatives) .

- Key Variables :

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Techniques :

- FT-IR : Confirm thioether (C-S stretch at 600–700 cm⁻¹) and acetamide (N-H bend at 1550–1650 cm⁻¹) groups .

- ¹H/¹³C NMR : Pyrazine protons appear as doublets (~8.5–9.5 ppm); methoxyphenyl groups show singlet at ~3.8 ppm (OCH₃) .

- Mass Spectrometry (HRMS) : Molecular ion peak (e.g., m/z 412.12 for C₁₉H₂₀N₆O₂S) validates stoichiometry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Assays :

- Antimicrobial Screening : Disk diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can structural modifications (e.g., alkylation, Mannich base formation) enhance its bioavailability or target selectivity?

- Strategies :

- Mannich Bases : Introduce aminoalkyl groups via formaldehyde/amine condensation to improve solubility and blood-brain barrier penetration .

- S-Alkylation : Replace the thioether sulfur with methyl or allyl groups to modulate lipophilicity (logP) .

- Tautomeric Studies : Investigate thione-thiol equilibrium (e.g., via UV-Vis spectroscopy) to predict stability under physiological pH .

Q. What mechanistic insights explain contradictory data in biological activity across similar 1,2,4-triazole derivatives?

- Analysis Framework :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring may enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .

- Solvent Artifacts : Polar solvents (e.g., DMSO) can stabilize tautomers, altering binding affinity in enzyme assays .

- Cellular Uptake : Lipophilic analogs may show higher cytotoxicity due to membrane permeability, masking target-specific effects .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved binding to specific targets?

- Workflow :

- DFT Calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps) to identify reactive sites .

- Docking Simulations : Use software like AutoDock Vina to screen against protein targets (e.g., EGFR kinase PDB: 1M17). Focus on hydrogen bonding with pyrazine nitrogen and hydrophobic interactions with the methoxyphenyl group .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What experimental strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Troubleshooting :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.